molecular formula C13H20BNO5 B2884134 8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide CAS No. 1329422-59-4

8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No. B2884134
CAS RN: 1329422-59-4
M. Wt: 281.12
InChI Key: PJUAFQNQEFKGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a useful research compound. Its molecular formula is C13H20BNO5 and its molecular weight is 281.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Unnatural Amino Acids

Cyclohexyl-alpha-MIDA-boryl aldehyde serves as a precursor in the synthesis of unnatural amino acids. These amino acids can be incorporated into peptides and proteins to study protein function, stability, and structure .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. It enables the creation of complex organic compounds, including pharmaceuticals and polymers .

Iterative Cross-Coupling

Employed in iterative cross-coupling strategies, Cyclohexyl-alpha-MIDA-boryl aldehyde can be used to construct carbon chains with high precision. This is essential for the synthesis of various bioactive molecules and natural products .

Development of Boron-Containing Pharmaceuticals

The boronic ester moiety of this compound is valuable in the development of boron-containing drugs. These compounds have shown potential in targeting enzymes and receptors with high selectivity .

Material Science Applications

In material science, the compound’s boronic ester functionality is explored for creating novel materials with unique properties, such as self-healing polymers and boron-doped semiconductors .

Catalyst Design

Cyclohexyl-alpha-MIDA-boryl aldehyde is also investigated for its role in catalyst design. Its stable boronic ester can be a part of catalytic systems that facilitate various organic transformations .

properties

IUPAC Name

2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5/c1-15-7-12(17)19-14(15,20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAFQNQEFKGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(C=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-alpha-MIDA-boryl aldehyde

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